
6-Amino-5-methoxynicotinonitrile
Übersicht
Beschreibung
6-Amino-5-methoxynicotinonitrile: is an organic compound with the molecular formula C7H7N3O and a molecular weight of 149.15 g/mol It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 6th position and a methoxy group at the 5th position on the pyridine ring
Wissenschaftliche Forschungsanwendungen
Psychiatric Disorder Exploration The compound is also relevant in the exploration of mental disorders, particularly its relation with neurotransmitters like 5-hydroxytryptamine (5-HT) and its precursor, tryptophan (Trp). A study describes a liquid chromatographic method for quantitating 5-HT and free Trp in whole blood, showcasing the compound's relevance in understanding and potentially treating mental disorders, including the impact of antidepressant drugs on 5-HT levels (Aymard et al., 1994).
Psoriasis Treatment 6-Amino-5-methoxynicotinonitrile, particularly as 6-aminonicotinamide (6-AN), has been investigated for its therapeutic effects on psoriasis. A study involving ninety-nine patients treated with topical 6-AN showed substantial improvement or complete clearing of plaques in a significant number of patients. The combination of topical 6-AN and oral niacinamide therapy showed promise as an effective and safe treatment for psoriasis (Zackheim, 1978).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-methoxynicotinonitrile typically involves the reaction of 5-bromo-3-methoxy-pyridin-2-amine with zinc cyanide in the presence of a palladium catalyst . The reaction is carried out in N,N-dimethylformamide under a nitrogen atmosphere. The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, optimizing reaction times, and ensuring stringent control over reaction conditions to maintain product quality and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Amino-5-methoxynicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Eigenschaften
IUPAC Name |
6-amino-5-methoxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-6-2-5(3-8)4-10-7(6)9/h2,4H,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEKBRQHDJVOHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
methane](/img/structure/B2640224.png)

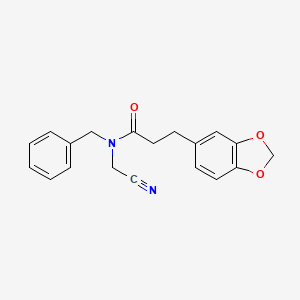
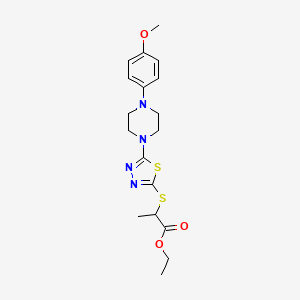
![4-[1-(benzenesulfonyl)piperidin-4-yl]morpholine-3,5-dione](/img/structure/B2640231.png)
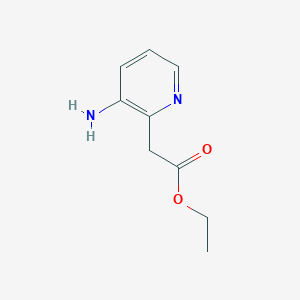
![3-methyl-4-[1-(4-methylphenyl)-2-nitroethyl]-1-phenyl-1H-pyrazol-5-ol](/img/structure/B2640236.png)
![n-[(Cyclopent-1-en-1-yl)methyl]prop-2-enamide](/img/structure/B2640237.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2640238.png)
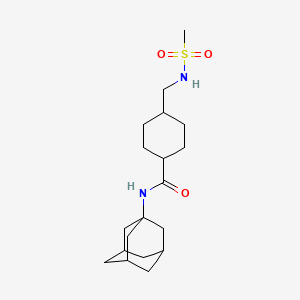
![(2E)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2640242.png)
![2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B2640243.png)
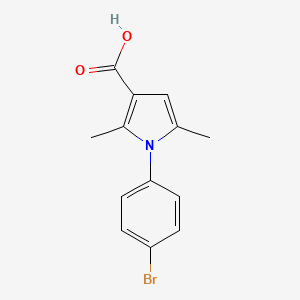
![N-(5-chloro-2-methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2640245.png)
